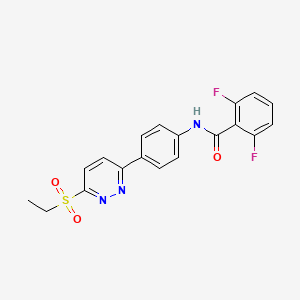
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide” is an organic compound that contains a pyridazine ring, which is a type of nitrogen-containing heterocycle . It also contains a benzamide group and an ethylsulfonyl group. The molecular formula is C19H17N3O3S, and the molecular weight is 367.42.
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is connected to a phenyl ring through a nitrogen atom, forming an amide linkage with a benzamide group. The benzamide group is substituted with two fluorine atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic rings .Wissenschaftliche Forschungsanwendungen
Radiotracer Development
Compounds with structures similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide have been investigated for their potential as radiotracers. For instance, radiolabeled nonpeptide angiotensin II antagonists have been developed for imaging angiotensin II AT1 receptors, demonstrating the utility of these compounds in biomedical imaging and diagnostics (Hamill et al., 1996).
Antimicrobial Activity
Novel heterocyclic compounds incorporating sulfamoyl moieties have shown promising results as antimicrobial agents. This suggests that this compound and similar compounds could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial and antifungal agents (Darwish et al., 2014).
Solubility and Drug Delivery
The solubility and thermodynamic properties of pyridazinone derivatives have been studied extensively, highlighting the challenges associated with the poor aqueous solubility and toxicity of these compounds. Such studies are crucial for improving drug delivery systems and enhancing the bioavailability of pharmaceutical agents (Imran et al., 2017).
Drug Repurposing for COVID-19
Antimalarial sulfonamides have been theoretically investigated for their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This research avenue suggests that compounds like this compound might be repurposed for treating emerging diseases, thus contributing to the rapid development of therapeutic options (Fahim & Ismael, 2021).
Synthesis and Chemical Properties
The synthesis and characterization of new chemical entities bearing the sulfonamido moiety indicate the versatility of these compounds in medicinal chemistry and drug design. Such studies underscore the importance of understanding the chemical properties of sulfonamide-based compounds for the development of novel therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess a variety of biological properties .
Eigenschaften
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)17-11-10-16(23-24-17)12-6-8-13(9-7-12)22-19(25)18-14(20)4-3-5-15(18)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBHHGNILHAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)
![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)
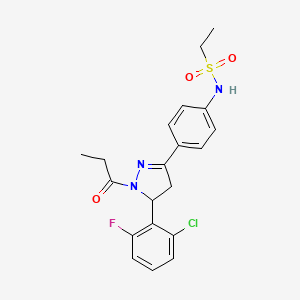
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2895595.png)



![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
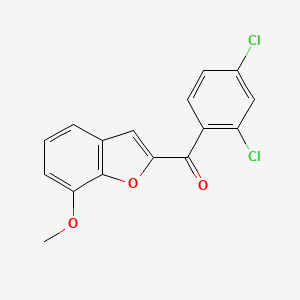
![3-METHYL-7-{[(3-NITROPHENYL)METHYL]SULFANYL}-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-4-ONE](/img/structure/B2895609.png)
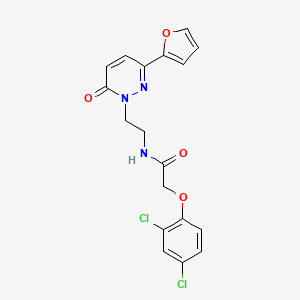
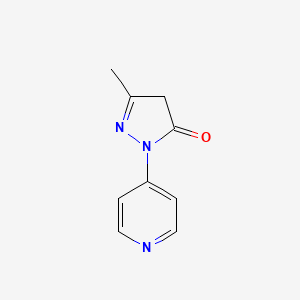
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)
![(2E)-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-3-{3-[(4-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANOPROP-2-ENAMIDE](/img/structure/B2895615.png)
